molecular formula C7H7N5O B11912168 N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide

Cat. No.: B11912168
M. Wt: 177.16 g/mol
InChI Key: WEQIFITZIPKUPB-UHFFFAOYSA-N
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Description

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide typically involves the construction of the imidazo[4,5-b]pyridine ring system. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde as the carbonyl component to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its partially saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions include N-oxide derivatives, partially saturated imidazopyridines, and various substituted imidazopyridines.

Scientific Research Applications

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: A closely related compound with similar structural features.

    Imidazo[4,5-c]pyridine: Another isomeric form with distinct biological activities.

    Purines: Structurally similar compounds that serve as bioisosteres.

Uniqueness

N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide is unique due to its specific substitution pattern and the presence of the N-hydroxy group, which can enhance its biological activity and selectivity compared to other imidazopyridines and purines.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide

InChI

InChI=1S/C7H7N5O/c8-6(12-13)4-1-5-7(9-2-4)11-3-10-5/h1-3,13H,(H2,8,12)(H,9,10,11)

InChI Key

WEQIFITZIPKUPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C(=NO)N

Origin of Product

United States

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